REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:10])([CH2:7][CH:8]=[O:9])[CH2:3][C:4](O)=[O:5].S(Cl)(Cl)=O>C1C=CC=CC=1>[CH3:1][C:2]1([CH3:10])[CH:7]=[CH:8][O:9][C:4](=[O:5])[CH2:3]1
|
Name
|
|
Quantity
|
1.05 g
|
Type
|
reactant
|
Smiles
|
CC(CC(=O)O)(CC=O)C
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 62/3 hours
|
Duration
|
3 h
|
Type
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CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CC(OC=C1)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |